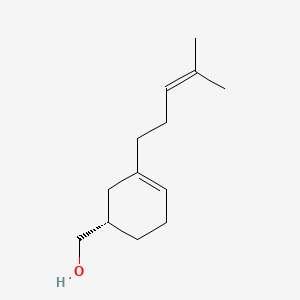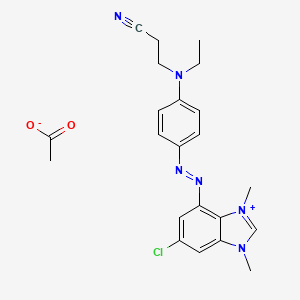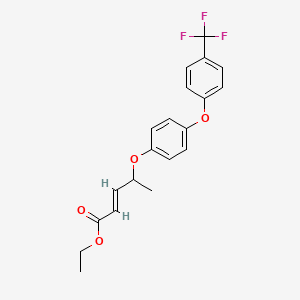
Difenopenten-ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difenopenten-ethyl is a synthetic herbicide primarily used to control grass weeds in various crops such as cereals, soybeans, corn, and ornamentals . It is a phenoxy herbicide and is known for its selective action, being rapidly absorbed through the roots and leaf surfaces . The compound is largely considered obsolete but may still be available in some countries .
準備方法
The synthesis of difenopenten-ethyl involves the esterification of 2-pentenoic acid with ethanol in the presence of a catalyst . The reaction typically requires heating and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
Difenopenten-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
科学的研究の応用
Difenopenten-ethyl has been used in scientific research primarily in the field of agriculture for weed control . Its applications extend to studying the absorption, translocation, and metabolism of herbicides in plants . Although its use in other fields like medicine and industry is limited, it serves as a model compound for studying the environmental fate and ecotoxicity of herbicides .
作用機序
Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal growth processes of weeds, leading to their eventual death. The compound’s selective action is due to its limited apoplastic and symplastic translocation within the plant .
類似化合物との比較
Difenopenten-ethyl is similar to other phenoxy herbicides such as 2,4-D and MCPA . it is unique in its specific application for controlling grass weeds and its rapid absorption characteristics . Other similar compounds include:
2,4-D: Widely used for broadleaf weed control.
MCPA: Similar to 2,4-D but with different application rates and target weeds.
Dicamba: Another broadleaf herbicide with a different mode of action.
特性
CAS番号 |
78818-87-8 |
|---|---|
分子式 |
C20H19F3O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate |
InChI |
InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+ |
InChIキー |
NEHGWVYDSJWTJK-YIXHJXPBSA-N |
異性体SMILES |
CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


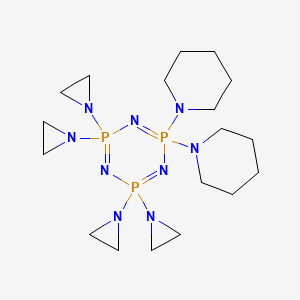
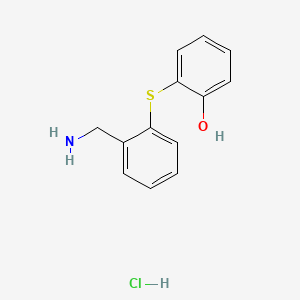
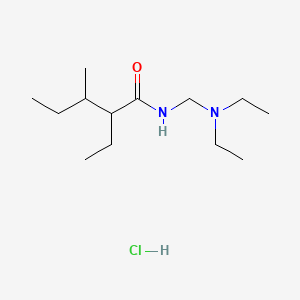

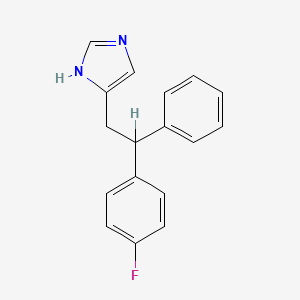


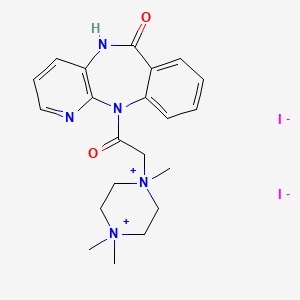
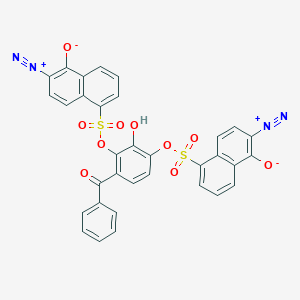
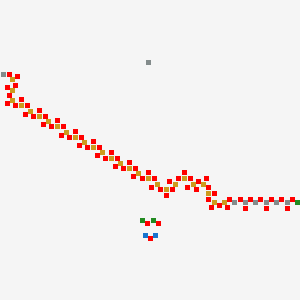
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

